molecular formula C6H9N3O B2737058 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine CAS No. 1779573-25-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine

Cat. No.: B2737058
CAS No.: 1779573-25-9
M. Wt: 139.158
InChI Key: CRAAVDCTMCOCNX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5-4-6-9(8-5)2-1-3-10-6/h4H,1-3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAAVDCTMCOCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane or oxime compound under acidic or basic conditions to form the fused ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[5,1-b][1,3]oxazin-2-amine derivatives .

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine has been investigated for its potential therapeutic properties:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in various signaling pathways. This inhibition could modulate cellular processes such as growth and apoptosis, making it a candidate for cancer therapy .
  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, certain analogs have shown potency in inhibiting phosphodiesterase type 4 (PDE4), which is crucial in regulating inflammatory responses .

The biological implications of this compound extend to:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes related to inflammatory pathways. For example, its derivatives demonstrated IC50 values indicating strong inhibition against cyclooxygenase enzymes .
  • Receptor Binding : There is ongoing research into the compound's interactions with various receptors that could lead to therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Materials Science

In addition to its biological applications, this compound's unique structure makes it suitable for use in materials science:

  • Synthesis of New Materials : The heterocyclic nature allows it to be used as a building block in the synthesis of more complex organic materials. Its chemical stability and reactivity can be harnessed to develop new polymers or composites .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of synthesized derivatives of this compound on human cell lines. The results indicated that certain derivatives effectively reduced inflammation markers comparable to established anti-inflammatory drugs .

Case Study 2: Kinase Inhibition

In another study focusing on the compound's mechanism of action, researchers found that it could inhibit specific kinases involved in cancer cell proliferation. This suggests a potential role for the compound in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Variations in the Core Structure

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride
  • Molecular Formula : C₈H₁₄ClN₃O
  • Molecular Weight : 203.67 g/mol
  • CAS : 1707367-88-1
  • Key Differences :
    • Dimethyl groups at position 6 enhance lipophilicity (ClogP ~1.8 vs. 0.5 for parent compound).
    • Hydrochloride salt improves aqueous solubility (critical for bioavailability).
    • Amine at position 3 alters binding interactions in biological targets compared to position 2 .
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
  • CAS : 1706446-80-1
  • Similarity Score : 0.88 (vs. parent compound) .
  • Impact of Methyl Group : Increases molecular weight (153.18 g/mol) and metabolic stability but reduces polarity.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride
  • CAS : 2705222-77-9

Functional Group Modifications

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.2 g/mol
  • CAS : 153597-59-2
  • Key Feature: Ethyl ester at position 2 enhances utility as a synthetic intermediate for coupling reactions.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
  • CAS : 1239784-22-5
  • Functional Group: Hydroxymethyl substitution at position 3 introduces hydrogen-bond donor capacity. Molecular weight: 154.17 g/mol .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic Acid Pinacol Ester
  • Application : Used in Suzuki-Miyaura cross-coupling (e.g., AS42468). Boronic ester functionality expands synthetic versatility for drug discovery .

Key Research Findings

  • Substituent Position : Amine placement (positions 2, 3, or 6) significantly alters receptor affinity and metabolic pathways. For example, PA-824’s antitubercular activity relies on nitro-group positioning in the oxazine ring .
  • Lipophilicity vs. Solubility : Dimethyl and methyl groups improve membrane permeability but may require salt forms (e.g., HCl) to maintain solubility .
  • Functional Group Versatility : Boronic esters and carboxylates expand synthetic utility, enabling diverse derivatization for drug discovery .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrazolo-oxazine framework that contributes to its biological activity. Its molecular formula is C₇H₈N₄O, and it has a CAS number of 1779573-25-9. The structure includes a pyrazole ring fused to an oxazine, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives have shown promise in inhibiting thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory pathways. They may act as phosphodiesterase (PDE) inhibitors, which can reduce inflammation in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Neuroprotective Properties : Some studies suggest that pyrazolo derivatives can protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Antitumor Mechanisms

A study focused on the synthesis of various pyrazolo derivatives found that certain modifications to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine structure enhanced its inhibitory effects on cancer cell lines. The research employed quantitative structure-activity relationship (QSAR) models to predict the anticancer efficacy based on structural variations .

CompoundActivity Against Cancer Cell LinesMechanism
AHighTP Inhibition
BModerateInduction of Apoptosis
CLowCell Cycle Arrest

Anti-inflammatory Studies

Another significant area of research involves the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in activated macrophages .

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • PDE Inhibition : By inhibiting phosphodiesterases, this compound may increase intracellular cyclic AMP levels, leading to reduced inflammation and improved cellular signaling .
  • Enzyme Targeting : Similar compounds have been shown to inhibit enzymes like TP that are crucial for tumor metabolism and growth .

Q & A

Q. What synthetic methodologies are recommended for preparing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine and its derivatives?

The synthesis typically involves cyclization reactions or multicomponent approaches. For example, one-pot multicomponent reactions using hydrazines, aldehydes, and nitriles in the presence of catalysts like meglumine (10 mol%) under solvent-free or ethanol reflux conditions have been reported for analogous pyrazolo-oxazine scaffolds . Ethyl ester derivatives (e.g., ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate) are common intermediates, which can be hydrolyzed or functionalized further .

Q. How should structural characterization of this compound be performed to ensure accuracy?

Combine spectroscopic and computational methods:

  • NMR : Analyze proton environments (e.g., diastereotopic protons in the oxazine ring) and coupling constants to confirm stereochemistry .
  • X-ray crystallography : Resolve bicyclic frameworks and substituent orientations, particularly for chiral centers (e.g., (S)-enantiomers in NLRP3 inhibitors) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., MW = 196.2 for a carboxylic acid derivative) .

Q. What in vitro assays are suitable for initial biological screening?

For NLRP3 inflammasome inhibition (a common target for this scaffold):

  • THP-1 macrophage assays : Measure IL-1β release after LPS/ATP stimulation .
  • Cellular toxicity : Use HepG2 or primary hepatocytes to assess metabolic stability (e.g., microsomal half-life >30 min for lead compounds) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be optimized for NLRP3 inhibition?

Key SAR insights from related compounds:

  • Lipophilic efficiency : Prioritize substituents with ClogP <3 to balance potency and metabolic stability. For example, sulfonamide derivatives (e.g., GDC-2394) show enhanced solubility while maintaining IC50 <10 nM .
  • Stereochemical control : (S)-enantiomers of pyrazolo-oxazine sulfonamides exhibit 10-fold higher activity than (R)-counterparts in NLRP3 inhibition .
  • Substituent positioning : Electron-withdrawing groups (e.g., trifluoromethoxy) on benzyl tails improve anaerobic activity against Mycobacterium tuberculosis by enhancing nitroreductase (Ddn) activation .

Q. How do data contradictions in biological activity arise across studies, and how should they be resolved?

Discrepancies often stem from:

  • Experimental conditions : Aerobic vs. anaerobic assays (e.g., 40 nM aerobic vs. 1.6 μM anaerobic activity for antitubercular derivatives) .
  • Cell line variability : NLRP3 inhibition potency varies between human monocytes and murine macrophages due to species-specific inflammasome components .
  • Solution stability : Hydrolytic degradation of ester/carboxylic acid derivatives under assay conditions (pH 7.4, 37°C) may reduce apparent activity. Monitor stability via HPLC .

Q. What strategies mitigate off-target effects in pyrazolo-oxazine-based drug candidates?

  • Kinetic selectivity screening : Compare IC50 values across inflammasomes (e.g., NLRC4, AIM2) to confirm NLRP3 specificity .
  • Pro-drug optimization : Design nitroimidazole derivatives requiring activation by pathogen-specific enzymes (e.g., Mtb Ddn) to limit host toxicity .
  • Metabolite profiling : Use LC-MS to identify reactive metabolites (e.g., hydroxylamine intermediates) that may cause hepatotoxicity .

Methodological and Translational Questions

Q. How can computational modeling enhance the design of pyrazolo-oxazine derivatives?

  • Quantum mechanics (QM) : Predict pseudoequatorial vs. axial conformations of substituents to optimize binding to NLRP3 NACHT domain .
  • Molecular dynamics (MD) : Simulate water accessibility to sulfonamide groups in GDC-2394 to improve solubility .
  • Docking studies : Map interactions with ATP-binding pockets (e.g., pyrazolo-oxazine sulfonylureas in NLRP3 inhibitors) .

Q. What are critical considerations for scaling up synthesis from mg to gram quantities?

  • Catalyst selection : Replace meglumine with immobilized catalysts (e.g., silica-supported acids) for easier purification .
  • Chiral resolution : Use preparative HPLC or enzymatic kinetic resolution to isolate active (S)-enantiomers .
  • Safety protocols : Avoid phosphorous oxychloride (POCl3) in cyclization steps due to toxicity; substitute with safer reagents like PCl3 .

Q. How should researchers navigate intellectual property landscapes when developing novel derivatives?

  • Patent mining : Review granted patents (e.g., Pfizer’s WO2022/005 on pyrazolo-oxazine carboxamides) to identify freedom-to-operate regions .
  • Scaffold diversification : Modify core structures (e.g., replacing oxazine with thiazine rings) to circumvent existing claims .

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